

Stearic Acid-d2: A Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Stearic Acid-d2** (Octadecanoic-2,2-d2 acid), a deuterated analog of stearic acid. This document details its fundamental properties, applications as an internal standard in quantitative analysis, and its role in significant biological signaling pathways.

Core Data Presentation

For ease of reference, the key quantitative data for **Stearic Acid-d2** is summarized in the table below.

Property	Value	Source(s)
CAS Number	19905-58-9	[1][2][3]
Molecular Formula	C18H34D2O2	[1][2][3]
Molecular Weight	286.49 g/mol	[2][3]
Synonyms	Octadecanoic-2,2-d2 acid, C18:0-d2, FA 18:0-d2	[1]
Purity	≥99% deuterated forms (d1-d2)	[1][2]
Appearance	Crystalline solid	[2]



Experimental Protocols: Quantification of Stearic Acid using Stearic Acid-d2 as an Internal Standard

Stearic acid-d2 is widely utilized as an internal standard for the accurate quantification of stearic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following is a representative experimental protocol for the analysis of total fatty acids in a biological matrix.

Sample Preparation and Lipid Extraction

- To a known quantity of the biological sample (e.g., plasma, tissue homogenate, or cell pellet)
 in a glass tube, add a precise amount of stearic acid-d2 solution to serve as the internal
 standard.
- Perform lipid extraction using a suitable solvent system, such as a chloroform:methanol mixture (2:1, v/v).
- Vortex the mixture vigorously to ensure thorough mixing and subsequent phase separation.
- Centrifuge the sample to pellet any solid debris and to achieve clear separation of the aqueous and organic layers.
- Carefully collect the lower organic layer, which contains the lipids, and transfer it to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC-MS analysis, the extracted fatty acids are converted to their corresponding methyl esters.

- To the dried lipid extract, add a solution of boron trifluoride in methanol (12-14% BF₃-Methanol).
- Seal the tube and heat at 60-100°C for a duration of 10-60 minutes to facilitate the methylation reaction.



- Cool the reaction mixture to room temperature.
- Add hexane and water to the tube, vortex thoroughly, and centrifuge to separate the phases.
- The upper hexane layer, containing the FAMEs, is carefully collected for GC-MS analysis.

GC-MS Analysis

- Inject an aliquot of the FAMEs extract into the GC-MS system.
- The separation of FAMEs is typically achieved on a suitable capillary column (e.g., HP-5MS).
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to stearic acid methyl ester and stearic acid-d2 methyl ester.
- The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of stearic acid in the original sample.



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Caption: Experimental workflow for the quantification of stearic acid.

Signaling Pathways Involving Stearic Acid

Recent research has illuminated the role of stearic acid as a signaling molecule in critical cellular processes. **Stearic acid-d2** can be a valuable tool to trace the metabolic fate and signaling functions of stearic acid in these pathways.

Stearic Acid and Mitochondrial Fusion



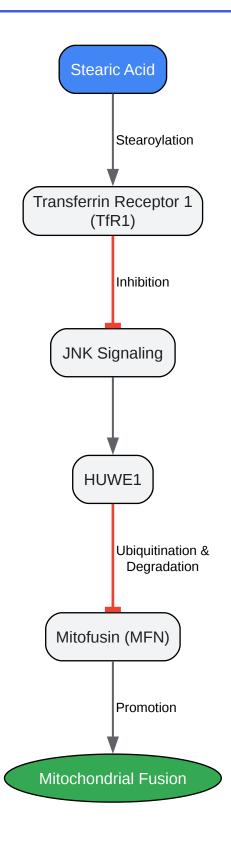




Stearic acid has been identified as a key regulator of mitochondrial dynamics, promoting mitochondrial fusion. This process is crucial for maintaining mitochondrial health and function.

The signaling cascade is initiated by the stearoylation of the transferrin receptor 1 (TfR1). This post-translational modification inhibits the activation of JNK (c-Jun N-terminal kinase) signaling. The reduced JNK activity leads to decreased ubiquitination of mitofusin (MFN), a key protein in mitochondrial outer membrane fusion, by the E3 ubiquitin ligase HUWE1. The stabilization of MFN promotes mitochondrial fusion.





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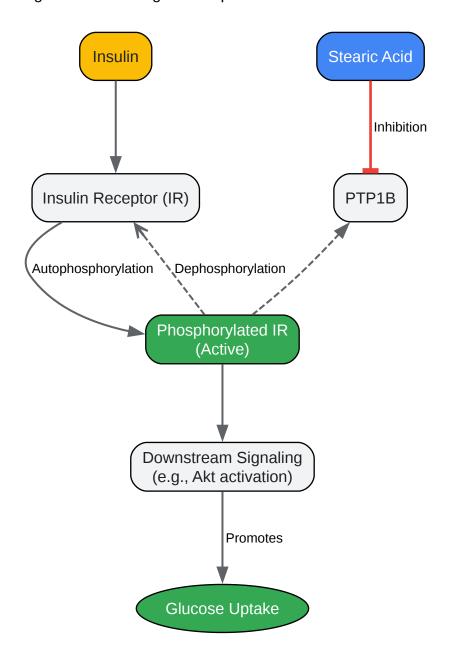
Caption: Stearic acid-induced mitochondrial fusion pathway.



Stearic Acid and Insulin Signaling

Stearic acid has been shown to act as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition by stearic acid can enhance insulin sensitivity.

The insulin receptor (IR) is a receptor tyrosine kinase. Upon insulin binding, the IR autophosphorylates, initiating a signaling cascade. PTP1B dephosphorylates and inactivates the insulin receptor, thus dampening the insulin signal. By inhibiting PTP1B, stearic acid helps to maintain the phosphorylated, active state of the insulin receptor, leading to enhanced downstream signaling and increased glucose uptake.





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Caption: Inhibition of PTP1B by stearic acid in the insulin signaling pathway.

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